molecular formula C13H13ClO2 B15253990 (2-Chlorophenyl)-2-propynoic acid tert-butyl ester

(2-Chlorophenyl)-2-propynoic acid tert-butyl ester

Cat. No.: B15253990
M. Wt: 236.69 g/mol
InChI Key: CJBOOFGKFICZJB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-2-propynoic acid tert-butyl ester is an organic compound with a unique structure that combines a chlorinated phenyl ring with a propynoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-2-propynoic acid tert-butyl ester typically involves the esterification of (2-Chlorophenyl)-2-propynoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-2-propynoic acid tert-butyl ester can undergo several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2-Chlorophenyl)-2-propynoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Hydrolysis: (2-Chlorophenyl)-2-propynoic acid and tert-butyl alcohol.

    Reduction: (2-Chlorophenyl)-2-propynol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)-2-propynoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-2-propynoic acid tert-butyl ester depends on the specific application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent. Substitution reactions involve the displacement of the chlorine atom by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromophenyl)-2-propynoic acid tert-butyl ester: Similar structure but with a bromine atom instead of chlorine.

    (2-Chlorophenyl)-2-propynoic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.

    (2-Chlorophenyl)-2-propynoic acid ethyl ester: Similar structure but with an ethyl ester group instead of tert-butyl.

Uniqueness

(2-Chlorophenyl)-2-propynoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. The chlorine atom on the phenyl ring also offers opportunities for further functionalization through substitution reactions.

Properties

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

tert-butyl 3-(2-chlorophenyl)prop-2-ynoate

InChI

InChI=1S/C13H13ClO2/c1-13(2,3)16-12(15)9-8-10-6-4-5-7-11(10)14/h4-7H,1-3H3

InChI Key

CJBOOFGKFICZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CC=CC=C1Cl

Origin of Product

United States

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